11,13-dimethyl-N-pentyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
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Overview
Description
11,13-dimethyl-N-pentyl-4-propyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-N-pentyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the nitrogen atoms and the various alkyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-N-pentyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
11,13-dimethyl-N-pentyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-N-pentyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-N-butyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
- 11,13-dimethyl-N-hexyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Uniqueness
The uniqueness of 11,13-dimethyl-N-pentyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine lies in its specific alkyl group substitutions and the resulting chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H27N5 |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
11,13-dimethyl-N-pentyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
InChI |
InChI=1S/C19H27N5/c1-5-7-8-10-20-16-12-15(9-6-2)22-19-17-13(3)11-14(4)21-18(17)23-24(16)19/h11-12,20H,5-10H2,1-4H3 |
InChI Key |
PJGBLOWFCJZLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C3C(=CC(=NC3=NN12)C)C)CCC |
Origin of Product |
United States |
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